3-phenyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
3-Phenyl-1H-pyrazole-4-carboxaldehyde, also known as 3-Phenylpyrazole-4-carbaldehyde, is a compound with the empirical formula C10H8N2O . It has a molecular weight of 172.18 . It is a solid substance with a melting point of 142-147 °C . The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were cleanly oxidized by potassium permanganate in a water-pyridine medium to afford the corresponding acids in high yield .Molecular Structure Analysis
The molecular structure of 3-phenyl-1H-pyrazole-4-carboxaldehyde consists of a pyrazole ring attached to a phenyl group and a carbaldehyde group . The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were cleanly oxidized by potassium permanganate in a water-pyridine medium to afford the corresponding acids in high yield. These were further converted into the corresponding chlorides and amides .Physical And Chemical Properties Analysis
3-Phenyl-1H-pyrazole-4-carboxaldehyde is a solid substance with a melting point of 142-147 °C . It has an empirical formula of C10H8N2O and a molecular weight of 172.18 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
- Researchers have synthesized novel derivatives of this compound using microwave-assisted methods. These derivatives, such as 1-[1/2-(1-Benzyl-1H-[1,2,3]triazol-4-ylmethoxy)-naphthalen-2/1-yl]-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-propenones, were evaluated for their antimicrobial activity . The search for new antimicrobial agents is crucial due to the emergence of multidrug-resistant pathogens, making this field particularly relevant.
- Heterocyclic molecules, including pyrazoles and triazoles, serve as valuable scaffolds for drug development. Electron-rich nitrogen heterocycles play essential roles in diverse biological activities . Researchers explore derivatives of (E)-N-[(3-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine to discover potential drug candidates.
- The translation of mAChR agonists into clinically useful therapeutic agents faces challenges due to poor subtype selectivity. Researchers at Monash University investigate compounds like (E)-N-[(3-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine for their potential in modulating mAChRs .
- A green and efficient method involves synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s by condensing 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. This approach utilizes a new heterogeneous catalyst, 1,3-disulfonic acid imidazolium tetrachloroaluminate, and offers a sustainable route to pyrazol-5-ols .
Antimicrobial Activity
Drug Discovery
Muscarinic Acetylcholine Receptor (mAChR) Agonists
Green Synthesis of Pyrazol-5-ols
Mechanism of Action
Target of Action
This compound belongs to the class of pyrazoles, which are known to interact with various biological targets, including enzymes, receptors, and ion channels
Mode of Action
Pyrazole derivatives have been reported to exhibit diverse biological activities, such as anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . These activities are likely due to the interaction of the pyrazole moiety with biological targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Pyrazole derivatives can influence various biochemical pathways depending on their specific targets . For instance, some pyrazoles can inhibit cyclooxygenase enzymes, affecting the synthesis of prostaglandins and thus modulating inflammatory responses
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly reported in the available literature. The bioavailability of a compound is influenced by its ADME properties, which determine how much of the compound reaches the systemic circulation and its site of action. Factors such as solubility, stability, and molecular size can influence these properties . Further experimental studies are needed to determine the ADME properties of this compound.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could induce a range of molecular and cellular changes depending on its specific targets . These changes could potentially include alterations in enzyme activity, modulation of signal transduction pathways, or changes in gene expression.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Additionally, the physiological environment within the body, including factors such as pH, presence of enzymes, and interactions with other molecules, can also influence the compound’s action
Safety and Hazards
Future Directions
Pyrazoles, including 3-phenyl-1H-pyrazole-4-carboxaldehyde, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s, primarily due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed .
properties
IUPAC Name |
(NE)-N-[(5-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-7-9-6-11-13-10(9)8-4-2-1-3-5-8/h1-7,14H,(H,11,13)/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCBDCRCLNKCRK-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1H-pyrazole-4-carbaldehyde oxime |
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